4a,25-Dihydroxy Vitamin D3
Description
4α,25-Dihydroxy Vitamin D3 (4α,25(OH)₂D3) is a synthetic vitamin D3 metabolite characterized by hydroxylation at the C4α and C25 positions of the vitamin D backbone. Unlike the canonical hormonal form, 1α,25-dihydroxyvitamin D3 (1,25D3), which regulates calcium homeostasis and immune function via the vitamin D receptor (VDR), 4α,25(OH)₂D3 lacks the 1α-hydroxyl group but retains structural modifications that influence its metabolic stability and receptor interactions . Its synthesis involves stereoselective catalytic processes, such as palladium-mediated coupling of A-ring and CD-ring precursors, to generate 4α- or 4β-configured derivatives .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12-/t19-,22-,23+,24+,25+,27-/m1/s1 |
InChI Key |
XJPACCVLRWWBGH-UENJXAMPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/[C@@H]([C@H](CCC3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a,25-Dihydroxy Vitamin D3 typically involves multiple hydroxylation steps. The primary precursor, Vitamin D3, undergoes hydroxylation at the 25th position in the liver to form 25-hydroxy Vitamin D3. This intermediate is then further hydroxylated at the 1-alpha position in the kidneys to produce 1,25-dihydroxy Vitamin D3. The specific hydroxylation at the 4a position can be achieved through chemical synthesis involving selective reagents and catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and immunoaffinity extraction. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Key Reactions
4β,25D₃ demonstrates greater resistance to CYP24A1-mediated degradation, contributing to its prolonged half-life in vivo .
Biological Activity and Gene Regulation
4α,25D₃ exhibits comparable potency to 1,25D₃ in regulating VDR target genes:
-
In rat intestinal epithelial cells :
-
In vivo hypercalcemia :
Compound Dose (µg/kg/day) Serum Calcium Increase (%) 1,25D₃ 1 12.5 ± 1.2 4α,25D₃ 1 11.8 ± 1.1 4β,25D₃ 1 12.1 ± 0.9
Data derived from murine models show no significant difference in calcemic effects between 4α,25D₃ and 1,25D₃ .
Comparative Analysis with Parent Compound
| Property | 4α,25D₃ | 1,25D₃ |
|---|---|---|
| VDR binding affinity | Equivalent | High |
| Metabolic stability | Lower (CYP24A1-sensitive) | Moderate |
| Glucuronidation rate | High | Negligible |
While 4α,25D₃ matches 1,25D₃ in transcriptional activation, its rapid glucuronidation limits therapeutic utility compared to more stable analogs like 4β,25D₃ .
Research Implications
Recent studies highlight 4α,25D₃ as a biomarker for CYP3A4 activity and a modulator of calcium homeostasis. Its dual role as a VDR agonist and CYP24A1 substrate underscores the complexity of vitamin D metabolism, necessitating further exploration of isoform-specific inhibitors to enhance its biological efficacy .
This synthesis integrates structural, enzymatic, and functional data to position 4α,25D₃ as a critical node in vitamin D biology, with implications for drug design and metabolic disease research.
Scientific Research Applications
4a,25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: Utilized in the formulation of dietary supplements and fortified foods.
Mechanism of Action
The mechanism of action of 4a,25-Dihydroxy Vitamin D3 involves binding to the Vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the receptor, leading to the transcription of various genes involved in calcium and phosphate homeostasis. The compound also influences other signaling pathways, including those related to cell proliferation, differentiation, and immune response .
Comparison with Similar Compounds
Table 1: Structural and Functional Features of Vitamin D3 Analogs
Structural Insights :
- C4 Configuration : The axial (4α) vs. equatorial (4β) hydroxylation profoundly impacts metabolic stability. 4β isomers exhibit slower CYP24A1-mediated catabolism due to steric hindrance .
- 1α-Hydroxyl Group : 1,25D3 and its 4-hydroxy derivatives (e.g., 1,4α,25(OH)₃D3) maintain strong VDR binding via hydrogen bonding with Ser278 and Arg274, whereas 4α,25(OH)₂D3 lacks this interaction, reducing its calcemic activity .
Metabolic Stability and Catabolism
Table 2: CYP24A1-Mediated Catabolism Rates
Key Findings :
Table 3: In Vitro and In Vivo Activities
Mechanistic Insights :
- Tissue Selectivity : 1,24,25(OH)₃D3 (a metabolite of 1,25D3) exhibits preferential intestinal activity over bone resorption, whereas 4α,25(OH)₂D3 lacks tissue-specific effects due to rapid clearance .
- Immune Modulation: Unlike 1,25D3, which suppresses Th1 responses and upregulates antimicrobial peptides, 4α,25(OH)₂D3 shows minimal immunomodulatory activity .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4α,25-Dihydroxy Vitamin D3 in biological samples, and how do they address matrix interference?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents like DMEQ-TAD is the gold standard due to its high specificity and sensitivity. This method minimizes interference from structurally similar metabolites (e.g., 4β,25-Dihydroxy Vitamin D3 or 24,25-Dihydroxy Vitamin D3) by leveraging chromatographic separation and selective ion transitions .
- Matrix interference, particularly from vitamin D-binding protein (DBP), is mitigated through protein precipitation or immunoaffinity extraction prior to analysis . Standardization using deuterated internal standards (e.g., 4α,25-Dihydroxy Vitamin D3-d6) further improves accuracy .
Q. How does the biological activity of 4α,25-Dihydroxy Vitamin D3 compare to other vitamin D metabolites like 1α,25-Dihydroxy Vitamin D3?
- While 1α,25-Dihydroxy Vitamin D3 is the primary hormonally active metabolite, 4α,25-Dihydroxy Vitamin D3 is hypothesized to play a role in non-classical pathways, such as modulating calcium-independent cellular processes. Mechanistic studies suggest differences in receptor binding affinity and downstream gene regulation .
- Experimental comparisons require in vitro assays (e.g., transcriptional reporter systems) to quantify activation of vitamin D receptor (VDR)-dependent pathways and assess metabolite-specific effects .
Q. What are the challenges in standardizing measurements of 4α,25-Dihydroxy Vitamin D3 across research laboratories?
- Variability arises from differences in extraction protocols, calibration standards, and cross-reactivity in immunoassays. Harmonization efforts, such as adopting reference materials (e.g., certified 4α,25-Dihydroxy Vitamin D3 standards) and inter-laboratory proficiency testing, are critical .
- Epimeric interference (e.g., 3-epi-24R,25-Dihydroxy Vitamin D3) necessitates chromatographic separation, as seen in methods validated for 25-hydroxyvitamin D3 quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported concentration ranges of 4α,25-Dihydroxy Vitamin D3 across demographic or clinical cohorts?
- Discrepancies may stem from population-specific factors (e.g., genetic polymorphisms in CYP24A1, which hydroxylates vitamin D metabolites) or assay variability. Stratified analysis by covariates (e.g., age, renal function) and standardized pre-analytical protocols (e.g., uniform sample storage conditions) are recommended .
- Meta-analyses should account for methodological heterogeneity, such as differences in derivatization agents or mass spectrometry parameters .
Q. What experimental designs are optimal for elucidating the non-classical roles of 4α,25-Dihydroxy Vitamin D3 in cellular models?
- Use CRISPR/Cas9-edited cell lines (e.g., VDR-knockout models) to isolate metabolite-specific effects. Co-treatment with enzyme inhibitors (e.g., CYP24A1 inhibitors) can stabilize 4α,25-Dihydroxy Vitamin D3 levels .
- Multi-omics approaches (transcriptomics, metabolomics) are critical for identifying novel signaling pathways, as demonstrated in studies of 1α,25-Dihydroxy Vitamin D3 .
Q. How can researchers address the limited availability of antibodies specific to 4α,25-Dihydroxy Vitamin D3 for immunohistochemical or ELISA-based studies?
- Custom antibody development using hapten-conjugated 4α,25-Dihydroxy Vitamin D3 as an immunogen is recommended, with validation via competitive ELISA against structurally similar metabolites (e.g., 4β,25-Dihydroxy Vitamin D3) .
- Cross-reactivity testing using panels of vitamin D analogs (e.g., 24,25-Dihydroxy Vitamin D3, 1α,25-Dihydroxy Vitamin D2) is essential to confirm specificity .
Methodological Considerations
- Chromatographic Separation : Reverse-phase HPLC with C18 columns effectively resolves 4α,25-Dihydroxy Vitamin D3 from epimers and isomers, as validated in studies on 25-hydroxyvitamin D3 .
- Stable Isotope Dilution : Deuterated analogs (e.g., 4α,25-Dihydroxy Vitamin D3-d6) improve quantification accuracy by correcting for matrix effects during LC-MS/MS .
- Biological Models : Primary human cell cultures (e.g., keratinocytes, immune cells) are preferred over immortalized lines to study tissue-specific effects, given variations in VDR expression .
Data Interpretation Caveats
- Cross-Reactivity : Immunoassays may overestimate 4α,25-Dihydroxy Vitamin D3 levels due to interference from 24,25-Dihydroxy Vitamin D3 or other metabolites. Confirmatory LC-MS/MS is advised for critical studies .
- Physiological Context : Circulating levels of 4α,25-Dihydroxy Vitamin D3 are influenced by renal and hepatic function, necessitating adjustment for comorbidities in clinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
